molecular formula C20H18N4O3S B2890412 N-(6-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide CAS No. 1021119-87-8

N-(6-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide

Katalognummer B2890412
CAS-Nummer: 1021119-87-8
Molekulargewicht: 394.45
InChI-Schlüssel: PDUZYXWSPYCRAF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Structure Analysis

The molecular formula of the compound is C19H16N6O2S . The compound contains a pyridazinone ring, which is a heterocyclic compound containing nitrogen and sulfur atoms .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 392.434 Da . It has a density of 1.4±0.1 g/cm3, a boiling point of 621.55°C, and a molar refractivity of 109.0±0.5 cm3 . It has 8 hydrogen bond acceptors, 1 hydrogen bond donor, and 6 freely rotating bonds .

Wissenschaftliche Forschungsanwendungen

HSP90 Inhibition for Cancer Therapy

The compound’s structural motif is similar to that found in HSP90 inhibitors, which are promising targets for anticancer drugs. HSP90 inhibitors can lead to the degradation of client proteins by the ubiquitin–proteasome pathway, marking a new era in cancer treatment . The benzamide scaffold in particular has been noted for its potential to improve efficacy and safety profiles in anticancer activities .

Anti-Tubercular Agents

Derivatives of the compound have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Some of these derivatives have shown significant activity with low inhibitory concentrations, indicating their potential as potent anti-tubercular agents .

Cytotoxicity Studies

Thiazole derivatives, which share a common structural feature with the compound , have been explored for their cytotoxic activity on human tumor cell lines. These studies are crucial for developing new antitumor and cytotoxic drugs .

Drug Conjugates for Selective Tumor Therapy

The compound’s ability to bind with HSP90α suggests its use in constructing drug conjugates for selective tumor therapy. This could lead to more targeted cancer treatments with fewer side effects .

Molecular Chaperone Inhibition

By inhibiting molecular chaperones like HSP90, derivatives of this compound could prevent the inappropriate aggregation of proteins, maintaining protein homeostasis and potentially treating diseases related to protein misfolding .

Design of New Scaffolds for Drug Development

The compound’s benzamide motif is recognized as a new scaffold for the development of HSP90 inhibitors. This opens up possibilities for the design of new drugs based on this promising scaffold .

Biological Activity Profiling

Given the diverse biological activities associated with thiazole derivatives, the compound could be used as a starting point for the synthesis of a wide range of biologically active molecules, potentially leading to the discovery of new drugs with various therapeutic applications .

Zukünftige Richtungen

The compound “N-(6-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide” could be a subject of future research due to its structural similarity to other biologically active compounds .

Eigenschaften

IUPAC Name

N-[6-[2-(2-methoxyanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S/c1-27-16-10-6-5-9-15(16)21-18(25)13-28-19-12-11-17(23-24-19)22-20(26)14-7-3-2-4-8-14/h2-12H,13H2,1H3,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDUZYXWSPYCRAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.